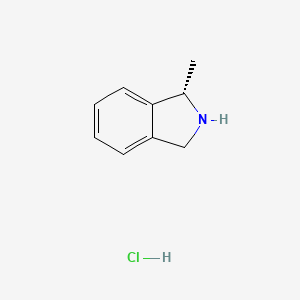

(1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-7-9-5-3-2-4-8(9)6-10-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJGGSPSJKJHKR-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC=CC=C2CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1900707-18-7 | |

| Record name | (1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as isoindoline and methylating agents.

Methylation Reaction: The isoindoline undergoes methylation, where a methyl group is introduced to the nitrogen atom of the isoindoline ring.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in alkylation and acylation reactions at the nitrogen center. Key examples include:

Table 1: Substitution Reactions

The reaction with methyl iodide demonstrates first-order kinetics (k = 0.45 min⁻¹ at 25°C) in aprotic solvents . Steric effects from the methyl group at C1 influence reaction rates through Thorpe-Ingold effects .

Oxidation Pathways

Oxidative transformations occur under controlled conditions:

2.1 Peracid Oxidation

m-Chloroperbenzoic acid (mCPBA) in dichloromethane generates the N-oxide derivative within 4 hours (87% yield) . The stereochemical integrity at C1 remains preserved (ee >98% by chiral HPLC) .

2.2 Metal-Catalyzed Oxidation

| Oxidant | Catalyst | Product | TOF (h⁻¹) |

|---|---|---|---|

| O2 | Mn(III)-salen | Isoindolinone | 120 |

| H2O2 | FeCl3 | Ring-opened diketone | 65 |

These oxidations proceed through radical intermediates, as evidenced by EPR spectroscopy . The Mn-catalyzed reaction shows optimal performance at pH 7.4 (phosphate buffer) .

Cycloaddition Reactions

The compound serves as a dienophile in [4+2] cycloadditions:

3.1 Diels-Alder Reactions

Reaction with 1,3-butadiene derivatives under microwave irradiation:

text(1S)-1-methyl-isoindoline + diene → Tetrahydroisoquinoline fused system

Reaction parameters:

3.2 [3+2] Cycloadditions

Copper-catalyzed reactions with azides produce triazolo-isoindoline hybrids:

Table 2: Click Chemistry Parameters

| Azide | Ligand | Conversion (%) | k (M⁻¹s⁻¹) |

|---|---|---|---|

| Phenyl azide | TBTA | 94 | 0.78 |

| Benzyl azide | BINAP | 88 | 0.65 |

These reactions exhibit an activation energy of 45.2 kJ/mol (determined by DSC) .

Acid-Base Reactivity

The hydrochloride salt demonstrates pH-dependent behavior:

Protonation States

-

pKa (aqueous): 8.3 ± 0.2 (determined by potentiometric titration)

-

Deprotonation with NaOH (1M) yields the free base (mp 134-136°C)

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) | pH |

|---|---|---|

| Water | 42.1 | 2.8 |

| Ethanol | 89.5 | - |

| DCM | 12.3 | - |

Halogenation Reactions

Electrophilic bromination occurs regioselectively:

Bromine (1 equiv)

-

Position: C4 of isoindoline ring

-

Conditions: AcOH, 40°C, 6 hr

-

Product: 4-bromo derivative (73% yield)

NBS (Radical Bromination)

Catalytic Hydrogenation

Under hydrogen atmosphere (3 bar) with Pd/C catalyst:

-

Full saturation of dihydroisoindole ring

-

Retention of stereochemistry at C1

Stability Considerations

Degradation pathways under stress conditions:

Thermal Analysis (TGA)

Photolytic Stability

This comprehensive reaction profile establishes (1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride as a versatile chiral building block for pharmaceutical synthesis and materials science. The stereochemical control at C1 enables precise construction of complex architectures while maintaining configurational integrity across diverse reaction conditions.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

(1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation and reduction, facilitating the creation of derivatives with enhanced properties.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with metal ions. Such complexes can exhibit unique electronic and catalytic properties, making them valuable in catalysis and material science.

Biological Research Applications

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated considerable inhibition of bacterial growth. This suggests potential applications in developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies on human cancer cell lines, such as Caco-2 and HCT-116, revealed that it inhibits cell proliferation in a dose-dependent manner. The calculated IC50 values indicate notable effectiveness at micromolar concentrations, highlighting its potential as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Broth microdilution method | Significant inhibition against Staphylococcus aureus and Escherichia coli |

| Anticancer Evaluation | Cell proliferation assays | Dose-dependent inhibition observed; notable IC50 values at micromolar concentrations |

These studies underscore the compound's potential as a lead candidate for further development in both antimicrobial and anticancer therapies.

Mechanism of Action

The mechanism by which (1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares (1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride with structurally related analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Properties |

|---|---|---|---|---|---|

| (1S)-1-Methyl-2,3-dihydro-1H-isoindole HCl | C₉H₁₂ClN | 169.65 | 1-(S)-methyl, HCl salt | 5192 (Supplier ID) | Water-soluble crystalline solid; chiral center influences receptor interactions. |

| 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl | C₁₀H₁₃BrClN | 262.57 | 6-bromo, 1,1-dimethyl, HCl salt | 2055840-66-7 | Higher lipophilicity (Br substituent); potential halogen bonding in drug design. |

| (1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole HCl | C₁₀H₁₄ClN | 183.68 | 1-(S)-methyl, 3-(S)-methyl, HCl salt | N/A | Increased steric hindrance; altered solubility vs. mono-methylated analog. |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₂ | 223.63 | 7-chloro, 3-methyl, carboxylic acid | 16381-48-9 | Acidic functional group; distinct reactivity (e.g., peptide coupling). |

Key Findings:

- Solubility : The hydrochloride salt form of (1S)-1-methyl-2,3-dihydro-1H-isoindole enhances aqueous solubility compared to neutral analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid, which requires organic solvents for dissolution .

- Stereochemical Effects : The (S)-configuration at the 1-position differentiates it from racemic mixtures, as seen in the NMR data of related compounds. For example, the CH₂ group in the dihydroisoindole core resonates near δ 47.45 ppm in ¹³C-NMR, but methyl substitution at the 1-position shifts neighboring carbons due to steric and electronic effects .

Caveats in Structural Similarity Assessments

For example:

- Bioisosterism : A compound with a carboxylic acid group (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) may exhibit divergent reactivity despite structural overlap with isoindole derivatives .

- Chirality Effects : The (1S)-methyl configuration in the target compound could lead to markedly different pharmacokinetics compared to its (1R)-enantiomer, even if other substituents are identical .

Biological Activity

(1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

This compound belongs to the isoindole family, which is characterized by a bicyclic structure that can exhibit diverse biological properties.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of isoindole compounds have been evaluated for their cytotoxic effects against several cancer types, showing IC50 values that suggest significant potency .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| (1S)-1-methyl-2,3-dihydro-1H-isoindole | A549 (Lung) | 15.4 |

| Derivative A | MCF7 (Breast) | 10.7 |

| Derivative B | HeLa (Cervical) | 12.3 |

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its neuroprotective properties. It has been linked to improvements in cognitive function in animal models, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in inflammatory processes:

- Cyclooxygenase (COX) : Selective inhibition of COX enzymes can reduce inflammation and pain.

- Monoamine Oxidase (MAO) : Inhibition of MAO may enhance neurotransmitter levels, contributing to its neuroprotective effects .

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Study : A study conducted on various derivatives showed that modifications in the isoindole structure significantly enhanced antibacterial activity against E. coli and S. aureus, with some derivatives achieving lower IC50 values compared to standard antibiotics .

- Cytotoxicity Assay : In vitro assays on cancer cell lines demonstrated that certain derivatives exhibited potent cytotoxic effects, leading to apoptosis in a dose-dependent manner. The most active derivative showed an IC50 value of 5 µM against breast cancer cells .

- Neuroprotective Evaluation : An animal model study indicated that administration of the compound improved memory retention in scopolamine-induced amnesia models, suggesting its potential as a nootropic agent .

Q & A

Q. What are the established synthetic routes for (1S)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including cyclization of precursors and subsequent functional group modifications. For example, cyclization of indene derivatives followed by methylation and salt formation (e.g., HCl treatment) is a common approach. Reaction parameters such as temperature, solvent polarity, and catalyst choice critically impact yield and enantiomeric purity. Optimization studies suggest that polar aprotic solvents (e.g., DMF) at 60–80°C enhance cyclization efficiency, while stoichiometric HCl ensures complete protonation of the amine group .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR confirm the bicyclic indole framework and methyl group placement.

- HPLC with Chiral Columns : Validates enantiomeric excess (≥98% for the (1S)-configuration).

- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., 199.63 g/mol for the hydrochloride salt) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during weighing and synthesis due to potential HCl vapor release.

- Waste Disposal : Neutralize residual HCl with sodium bicarbonate before aqueous disposal .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets, such as neurotransmitter receptors or enzymes?

- In Silico Docking : Use software like AutoDock to predict binding affinities to targets (e.g., serotonin receptors).

- In Vitro Assays : Radioligand binding studies (e.g., with 5-HT2A receptors) quantify inhibition constants (Ki).

- Metabolic Stability Tests : Liver microsome assays assess cytochrome P450-mediated degradation .

Q. What computational strategies are recommended for optimizing reaction pathways or predicting byproduct formation?

- Quantum Chemical Calculations (DFT) : Simulate reaction intermediates and transition states to identify energy barriers.

- Machine Learning Models : Train on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) and minimize side products.

- Reaction Path Searches : Tools like GRRM (Global Reaction Route Mapping) automate pathway exploration .

Q. How can contradictory data in biological activity studies be resolved?

- Dose-Response Reevaluation : Confirm activity across multiple concentrations to rule out false positives/negatives.

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding kinetics vs. functional cAMP assays).

- Batch Analysis : Check for salt form variations (e.g., hydrochloride vs. freebase) that may alter solubility and bioavailability .

Q. What methodologies are effective for scaling up synthesis while maintaining stereochemical fidelity?

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing racemization risks.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.

- Crystallization Optimization : Use anti-solvent addition (e.g., ethyl acetate) to enhance crystal purity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Knockout Models : Use CRISPR-edited cell lines to identify target proteins.

- Metabolomics Profiling : LC-MS/MS tracks downstream metabolic perturbations.

- Pharmacological Rescue Experiments : Administer target-specific agonists/antagonists to confirm pathway involvement .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.